molecular formula C15H21N3O4S B586941 7β-Hydroxygliclazide CAS No. 96860-48-9

7β-Hydroxygliclazide

Cat. No.: B586941
CAS No.: 96860-48-9
M. Wt: 339.41
InChI Key: JMHDCYDSYHLATB-FUNVUKJBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7β-Hydroxygliclazide is a primary metabolite of gliclazide, a second-generation sulfonylurea antidiabetic agent. Gliclazide is widely used to manage type 2 diabetes by stimulating insulin secretion from pancreatic β-cells. The hydroxylation of gliclazide at the 7β position results in this compound, a modification that significantly alters its pharmacokinetic and pharmacodynamic properties. This metabolite retains partial therapeutic activity but exhibits reduced plasma protein binding and enhanced renal clearance compared to the parent compound, influencing its efficacy and safety profile .

Properties

CAS No.

96860-48-9

Molecular Formula

C15H21N3O4S

Molecular Weight

339.41

IUPAC Name

1-[(3aR,6aS)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C15H21N3O4S/c1-10-2-4-14(5-3-10)23(21,22)17-15(20)16-18-8-11-6-13(19)7-12(11)9-18/h2-5,11-13,19H,6-9H2,1H3,(H2,16,17,20)/t11-,12+,13?

InChI Key

JMHDCYDSYHLATB-FUNVUKJBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CC(CC3C2)O

Synonyms

rel-(3aα,5α,6aα)-N-[[(Hexahydro-5-hydroxycyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzenesulfonamide;  5-Hydroxy-hexahydro-cyclopenta[c]pyrrole Benzenesulfonamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

This section compares 7β-Hydroxygliclazide with structurally analogous compounds, focusing on synthesis, physicochemical properties, and pharmacological relevance.

Structural Analogs: Coumarin-Based Hydrazide Derivatives

describes the synthesis of (7-(arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl)-acetic acid derivatives (4a–k), which share functional groups with this compound, such as hydrazide and aromatic substituents. Key comparisons include:

Property This compound Compound 4a (Cl-substituted) Compound 4b (Ph-substituted)
Melting Point (°C) Not reported 248–250 220–222
IR Spectrum (cm⁻¹) N-H stretch (~3300) N-H (3320), C=O (1690) N-H (3315), C=O (1685)
¹H-NMR (δ ppm) Aromatic protons (~7.5–8.5) Aromatic (7.3–8.1), CH₂ (4.6) Aromatic (7.2–7.9), CH₂ (4.5)
Solubility Moderate in polar solvents Low in ethanol Moderate in DMSO

Key Findings :

  • Chlorine substituents (4a) increase melting points and reduce solubility compared to phenyl groups (4b), suggesting that halogenation enhances crystalline stability but limits bioavailability .
  • The hydrazide moiety in both this compound and compounds 4a–k contributes to hydrogen bonding, as evidenced by IR spectra .
Functional Analogs: Sulfonylurea Derivatives

While direct data on this compound’s sulfonylurea analogs are absent in the provided evidence, general comparisons can be inferred:

  • Gliclazide vs. This compound : Hydroxylation reduces lipophilicity, shortening the half-life (gliclazide: ~12–20 hours; metabolite: ~4–6 hours) and altering metabolic pathways .
  • Hydralazine Hydrochloride : Though structurally distinct (a phthalazine derivative), its analytical profiling methods (e.g., HPLC, NMR) are applicable to this compound for purity assessment .
Metabolic and Analytical Comparisons
  • Glycosylation Patterns : Tools like GlycoBase () highlight the importance of hydroxylation in drug metabolism, as seen in this compound’s formation via cytochrome P450 enzymes .
  • Degradation Stability : Unlike 20-Hydroxyecdysone (), which is stable in supplements, this compound’s ester and hydrazide groups may render it prone to hydrolysis under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.